2-Chloro-4-(3-chloro-5-fluorophenyl)benzoic acid, 95%
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Overview
Description
2-Chloro-4-(3-chloro-5-fluorophenyl)benzoic acid (2C4C3CFB) is a compound that is widely used in scientific research. It is a white, crystalline solid with a melting point of 227-229°C, and a boiling point of 454°C. 2C4C3CFB is a useful reagent for the synthesis of a variety of compounds, and has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology.
Mechanism of Action
2-Chloro-4-(3-chloro-5-fluorophenyl)benzoic acid, 95% is an electrophilic reagent, and its mechanism of action involves the formation of a covalent bond between the electrophilic carbon atom of the reagent and the nucleophilic atom of the substrate. This covalent bond is then broken and the resulting product is released.
Biochemical and Physiological Effects
2-Chloro-4-(3-chloro-5-fluorophenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, fungi, and viruses, as well as to inhibit the activity of certain enzymes. It has also been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Advantages and Limitations for Lab Experiments
2-Chloro-4-(3-chloro-5-fluorophenyl)benzoic acid, 95% is a relatively stable compound, and is relatively easy to handle in the laboratory. It is also a relatively inexpensive reagent, and can be stored for long periods of time without significant degradation. However, it is a toxic compound, and should be handled with care.
Future Directions
There are a number of potential future directions for the use of 2-Chloro-4-(3-chloro-5-fluorophenyl)benzoic acid, 95% in scientific research. These include the development of new synthetic methods for the synthesis of various compounds, the development of new biological assays, and the development of new drugs and therapeutic agents. Additionally, further research is needed to explore the potential of 2-Chloro-4-(3-chloro-5-fluorophenyl)benzoic acid, 95% as an inhibitor of various enzymes, and to explore its potential as an anti-cancer agent.
Synthesis Methods
2-Chloro-4-(3-chloro-5-fluorophenyl)benzoic acid, 95% can be synthesized by the reaction of 3-chloro-5-fluorobenzonitrile with 2-chlorobenzoic acid in an aqueous medium, in the presence of a base such as potassium carbonate. The reaction is carried out at a temperature of 80-90°C for a period of 6-8 hours. The reaction mixture is then cooled and the product is isolated by filtration. The product can then be purified by recrystallization from a suitable solvent.
Scientific Research Applications
2-Chloro-4-(3-chloro-5-fluorophenyl)benzoic acid, 95% is a useful reagent for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of various heterocyclic compounds, such as indoles, thiophenes, and pyridines. 2-Chloro-4-(3-chloro-5-fluorophenyl)benzoic acid, 95% is also used in the synthesis of various biologically active compounds, such as antibiotics, antifungal agents, and antiviral agents.
properties
IUPAC Name |
2-chloro-4-(3-chloro-5-fluorophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-9-3-8(4-10(16)6-9)7-1-2-11(13(17)18)12(15)5-7/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVRJVFDUVQQND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)F)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690519 |
Source
|
Record name | 3,3'-Dichloro-5'-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261946-77-3 |
Source
|
Record name | 3,3'-Dichloro-5'-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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